1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea

Catalog No.
S850984
CAS No.
1858255-85-2
M.F
C18H20F2N2OS
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propa...

CAS Number

1858255-85-2

Product Name

1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-3-(2-methyl-6-propan-2-ylphenyl)thiourea

Molecular Formula

C18H20F2N2OS

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C18H20F2N2OS/c1-11(2)15-9-4-6-12(3)16(15)22-18(24)21-13-7-5-8-14(10-13)23-17(19)20/h4-11,17H,1-3H3,(H2,21,22,24)

InChI Key

JSXQDBXMASWSAV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC(=CC=C2)OC(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC(=CC=C2)OC(F)F

1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea is an organic compound characterized by the presence of a thiourea group, which is known for its ability to form strong hydrogen bonds, and a difluoromethoxy group, which enhances its chemical stability and reactivity. The molecular formula of this compound is C18H20F2N2OSC_{18}H_{20}F_{2}N_{2}OS, with a molecular weight of approximately 350.43 g/mol. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science .

, including:

  • Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives. Common reagents for this process include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to yield corresponding amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The difluoromethoxy group can engage in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can be introduced under basic conditions.

Common Reaction Conditions

  • Oxidation: Reagents like hydrogen peroxide are used at ambient temperatures.
  • Reduction: Lithium aluminum hydride is often utilized in anhydrous conditions.
  • Substitution: Basic conditions are maintained for effective nucleophilic attack.

1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea has shown potential biological activity, particularly as an enzyme inhibitor. The thiourea moiety allows for strong interactions with enzyme active sites, which may lead to inhibition. Preliminary studies suggest that this compound could exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological evaluation .

The synthesis of 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea typically involves the reaction of 3-(difluoromethoxy)aniline with 2-methyl-6-(propan-2-yl)phenyl isothiocyanate. This reaction is generally carried out in an organic solvent like dichloromethane or toluene at temperatures ranging from 0 to 25°C under inert atmospheric conditions to prevent oxidation.

Industrial Production

For industrial-scale production, similar synthetic routes are utilized but optimized for yield and purity. Techniques such as continuous flow synthesis and automated reactors may enhance efficiency and scalability .

The compound has a wide range of applications:

  • Chemistry: Serves as a building block in the synthesis of more complex molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer treatments.
  • Industry: Utilized in developing advanced materials and agrochemicals .

Research into the interaction mechanisms of 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea suggests that the thiourea group can form strong hydrogen bonds with specific molecular targets, enhancing its potential as a bioactive compound. The difluoromethoxy group contributes to the stability and reactivity of the molecule, facilitating interactions with biological macromolecules.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
1-[3-(Trifluoromethoxy)phenyl]-3-[2-methylphenyl]thioureaContains trifluoromethoxy instead of difluoromethoxyHigher electronegativity may influence biological activity differently
1-[3-(Chlorophenyl)]-3-[2-methylphenyl]thioureaChlorine substituent instead of difluoromethoxyLess stable due to weaker electronegative interactions
1-[3-(Methoxy)phenyl]-3-[2-methylphenyl]thioureaMethoxy group instead of difluoromethoxyReduced reactivity compared to difluoromethoxy

The unique combination of the difluoromethoxy group and the specific thiourea structure contributes to distinct chemical properties and biological activities that may not be present in similar compounds .

XLogP3

5.5

Dates

Last modified: 08-16-2023

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